3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione

Description

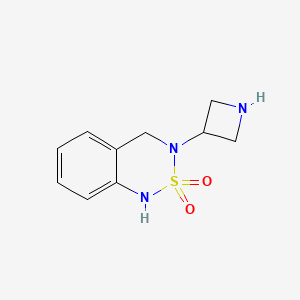

3-(Azetidin-3-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound featuring a benzothiadiazine-dione core fused with an azetidine ring (a four-membered saturated nitrogen-containing cycle). Such structural features are often exploited in medicinal chemistry to optimize pharmacokinetic properties or target binding .

Properties

IUPAC Name |

3-(azetidin-3-yl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c14-16(15)12-10-4-2-1-3-8(10)7-13(16)9-5-11-6-9/h1-4,9,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXACFZGAZFXZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC3=CC=CC=C3NS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione typically involves multiple steps, starting with the construction of the azetidine ring. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction requires specific conditions, such as the use of a strong base and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Strategies : The target compound’s synthesis may parallel methods in (e.g., hydrazide cyclization) but requires optimization for the benzothiadiazine-dione core .

- Biological Screening: No direct activity data are available for the target compound, but analogs in and suggest prioritization of anticancer or antimicrobial assays.

- Crystallographic Analysis : Tools like SHELX () and ORTEP () could aid in resolving its 3D structure to guide structure-activity relationship studies .

Biological Activity

3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound has a unique structure characterized by a benzothiadiazine core with an azetidine substituent. Its structural formula can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have demonstrated that this compound shows promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo. It modulates the release of pro-inflammatory cytokines, potentially useful in treating conditions like rheumatoid arthritis.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases.

The biological activity is believed to stem from its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Receptors : It is hypothesized that this compound may act as a modulator for certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor effects on MCF-7 breast cancer cells; results indicated a significant decrease in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated anti-inflammatory properties in a mouse model of arthritis; showed a reduction in paw swelling and inflammatory cytokines. |

| Study 3 | Assessed neuroprotective effects using a PC12 cell line model; demonstrated reduced apoptosis under oxidative stress conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.